7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant impact in medicinal chemistry . They have been associated with various biological activities, including antitumor effects and enzymatic inhibitory activity .
Mode of Action
Upon heating, this intermediate undergoes cyclisation by attack of the ring nitrogen atom at the carbonyl group to give a bicyclic intermediate, followed by elimination of water .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with the phosphorylation of phosphatidylinositol-4,5-diphosphate (pip2) to phosphatidylinositol-3,4,5-triphosphate (pip3), starting a cascade of downstream activities to induce various types of biological processes such as cell growth, survival, proliferation, or differentiation .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Pyrazolo[1,5-a]pyridines: These compounds have a similar fused ring system but with a pyridine ring instead of a pyrimidine ring.
Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds have a difluoromethyl group, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Biological Activity
7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer and anti-inflammatory properties, supported by relevant research findings and data.
- Molecular Formula : C11H7N3O2S
- Molecular Weight : 245.26 g/mol
- CAS Number : 676247-93-1
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound.
Case Studies and Findings
-
Broad-Spectrum Anticancer Activity :
- A study reported that derivatives similar to this compound exhibited a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating notable anticancer activity. The molecular docking simulations revealed that these compounds bind effectively to CDK2 and TRKA, which are critical targets in cancer therapy .
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.
Research Insights
- COX Inhibition :
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their chemical structure. Modifications at various positions on the pyrimidine ring can enhance potency:
Properties
IUPAC Name |
7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)8-5-13-14-9(1-3-12-10(8)14)7-2-4-17-6-7/h1-6H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHKTQGRASVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=NC3=C(C=NN23)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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